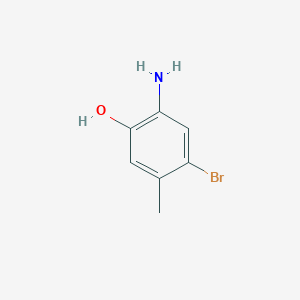

2-氨基-4-溴-5-甲基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-bromo-5-methylphenol (ABMP) is an organic compound that has been studied extensively in the past decade due to its potential applications in scientific research. ABMP is a white crystalline powder with a molecular weight of 195.09 g/mol and a melting point of 95-97°C. It has been used as a reagent in various organic synthesis reactions, as a catalyst in the synthesis of polymers, and as a potential therapeutic agent.

科学研究应用

合成和结构分析

合成和转化研究:2-氨基-4-溴-5-甲基苯酚已被用于合成复杂化合物,如4-溴-2-(5,6-二硝基-1H-苯并[d]咪唑-2-基)苯酚。该过程涉及环化反应和通过各种光谱方法进行结构确认 (Sun Ducheng, 2012)。

席夫碱的表征:它作为合成和表征席夫碱的关键组分,如(E)-2-[(4-溴-2-甲基苯亚亚甲基)-4-甲基苯酚。这些化合物被用于研究它们的分子间相互作用、光学能带和电子性质 (Z. Demircioğlu等,2021)。

光物理和光化学性质

- 在酞菁合成中的应用:在锌酞菁的合成中,使用了2-氨基-4-溴-5-甲基苯酚的衍生物。由于其高单线态氧量子产率和良好的荧光性能,该化合物在光动力疗法应用中表现出有前途的性质 (M. Pişkin等,2020)。

生物和医学研究

氧化缩合研究:研究表明,2-氨基-4-甲基苯酚在暴露于人类血红蛋白时可以发生氧化缩合,形成二氢苯氧噁啉酮化合物。这一过程与类似于放线菌素合成酶的反应机制有关 (A. Tomoda et al., 1991)。

抗菌性能:与2-氨基-4-溴-5-甲基苯酚相关的溴酚,源自红藻Rhodomela confervoides,已被研究用于对抗多种微生物的抗菌性能,尽管它们的有效性有所不同 (Jielu Zhao et al., 2005)。

化学分析和安全性

化学污染物的鉴定:这种化合物已被确认为盐渍Gouda奶酪中的化学污染物,展示了它在食品安全和质量控制研究中的相关性 (O. Mills et al., 1997)。

发光性能研究:在水胶束溶液中研究了甲基苯酚的发光性能,包括2-氨基-4-甲基苯酚,为了深入了解它们的光物理行为 (T. Sokolova et al., 2005)。

作用机制

Target of Action

It’s worth noting that similar compounds have been used as reactants in the preparation of various biochemical compounds .

Mode of Action

It’s known that similar compounds can participate in reactions such as the suzuki-miyaura reaction and copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation .

Biochemical Pathways

It’s known to be a reactant in the synthesis of various biochemical compounds, suggesting that it may play a role in multiple biochemical pathways .

Result of Action

It’s known to be a reactant in the synthesis of various biochemical compounds, suggesting that it may have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that similar compounds are typically stored at temperatures between 2-8°c , suggesting that temperature may play a role in its stability.

生化分析

Biochemical Properties

2-Amino-4-bromo-5-methylphenol plays a significant role in various biochemical reactions. It has been studied for its interactions with enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions are crucial as they can inhibit the activity of these enzymes, which are involved in neurotransmission and pH regulation, respectively. The compound’s ability to inhibit these enzymes suggests potential therapeutic applications in treating diseases like Alzheimer’s and glaucoma .

Cellular Effects

The effects of 2-Amino-4-bromo-5-methylphenol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with acetylcholinesterase can affect neurotransmission, leading to changes in cell signaling pathways. Additionally, its impact on carbonic anhydrase can alter cellular pH, affecting various metabolic processes .

Molecular Mechanism

At the molecular level, 2-Amino-4-bromo-5-methylphenol exerts its effects through binding interactions with biomolecules. It can inhibit enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites, preventing substrate access and subsequent enzyme activity . This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-bromo-5-methylphenol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its inhibitory effects on enzymes .

Dosage Effects in Animal Models

The effects of 2-Amino-4-bromo-5-methylphenol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-Amino-4-bromo-5-methylphenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety as a therapeutic agent .

Transport and Distribution

Within cells and tissues, 2-Amino-4-bromo-5-methylphenol is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Amino-4-bromo-5-methylphenol affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with target enzymes and subsequent biochemical effects .

属性

IUPAC Name |

2-amino-4-bromo-5-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFOSMHDFYXTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

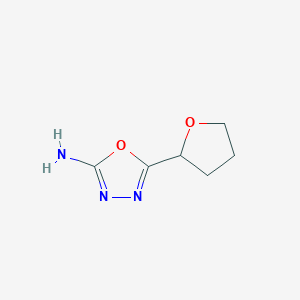

CC1=CC(=C(C=C1Br)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604132 |

Source

|

| Record name | 2-Amino-4-bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848358-81-6 |

Source

|

| Record name | 2-Amino-4-bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)

![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)

amine](/img/structure/B1357731.png)

![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)